REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:7]=[CH:6][C:5]([C:8]([NH2:10])=O)=[CH:4][C:3]1=[O:11].C(OC(C(F)(F)F)=O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:1][N:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:10])=[CH:4][C:3]1=[O:11]
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Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
CN1C(C=C(C=C1)C(=O)N)=O
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Name
|
TEA
|
Quantity
|
13.19 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.02 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for about 2 h at about 0° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The reaction mixture was filtered
|
Type
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ADDITION
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Details
|
the filtrate was diluted with DCM (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with water (2×70 mL) and brine (1×70 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C=C(C=C1)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |